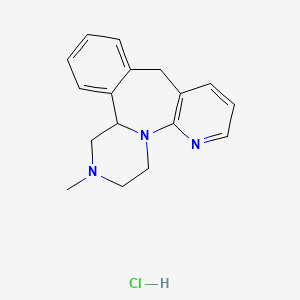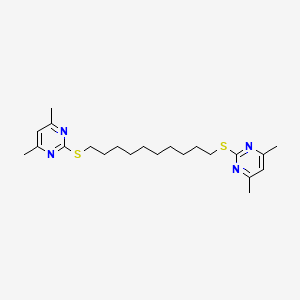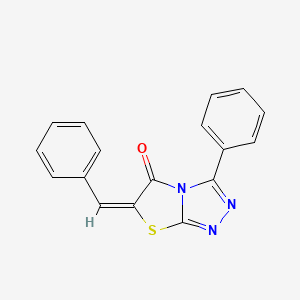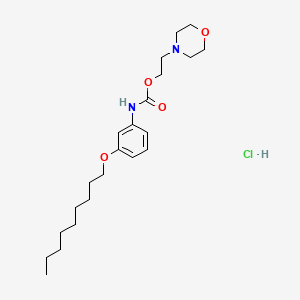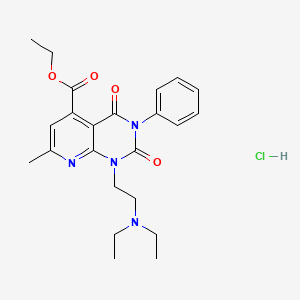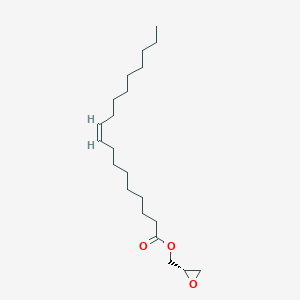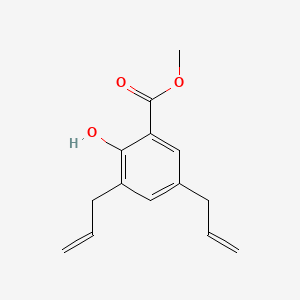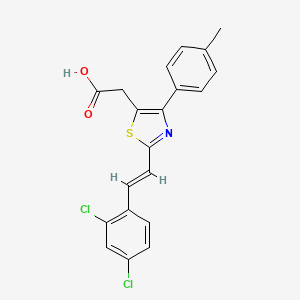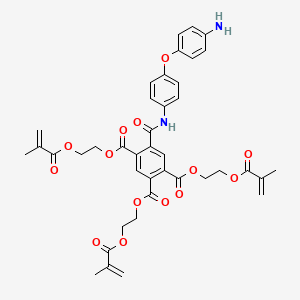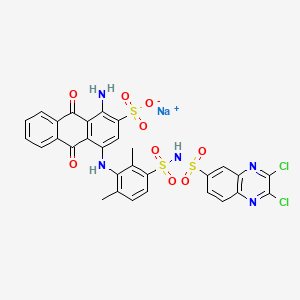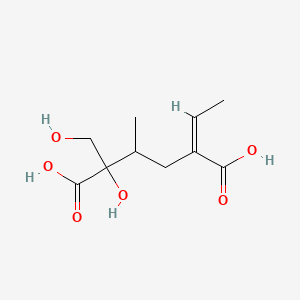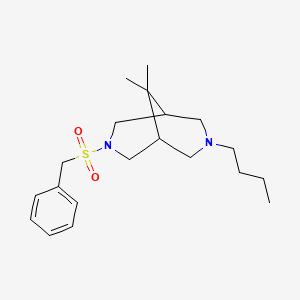
3-Butyl-9,9-dimethyl-7-((phenylmethyl)sulfonyl)-3,7-diazabicyclo(3.3.1)nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-9,9-dimethyl-7-((phenylmethyl)sulfonyl)-3,7-diazabicyclo(3.3.1)nonane is a complex organic compound that belongs to the class of diazabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts specific chemical properties and reactivity. The presence of the phenylmethylsulfonyl group further enhances its chemical versatility, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-9,9-dimethyl-7-((phenylmethyl)sulfonyl)-3,7-diazabicyclo(3.3.1)nonane typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the diazabicyclo structure through a cyclization reaction.
- Introduction of the butyl and dimethyl groups via alkylation reactions.
- Attachment of the phenylmethylsulfonyl group through sulfonylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-9,9-dimethyl-7-((phenylmethyl)sulfonyl)-3,7-diazabicyclo(3.3.1)nonane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The phenylmethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
3-Butyl-9,9-dimethyl-7-((phenylmethyl)sulfonyl)-3,7-diazabicyclo(33
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a molecular probe.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 3-Butyl-9,9-dimethyl-7-((phenylmethyl)sulfonyl)-3,7-diazabicyclo(3.3.1)nonane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane: Lacks the phenylmethylsulfonyl group, which may result in different reactivity and applications.
9,9-Dimethyl-7-((phenylmethyl)sulfonyl)-3,7-diazabicyclo(3.3.1)nonane: Lacks the butyl group, potentially affecting its chemical properties.
Uniqueness
The presence of the phenylmethylsulfonyl group in 3-Butyl-9,9-dimethyl-7-((phenylmethyl)sulfonyl)-3,7-diazabicyclo(3.3.1)nonane imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from other similar compounds and highlights its potential for diverse applications.
Propiedades
Número CAS |
120465-62-5 |
|---|---|
Fórmula molecular |
C20H32N2O2S |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
3-benzylsulfonyl-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H32N2O2S/c1-4-5-11-21-12-18-14-22(15-19(13-21)20(18,2)3)25(23,24)16-17-9-7-6-8-10-17/h6-10,18-19H,4-5,11-16H2,1-3H3 |
Clave InChI |
YBENSFSYQXEQIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


